Product packaging for 1-Chloro-1,1,2,2-tetrafluoropropane(Cat. No.:CAS No. 421-75-0)

1-Chloro-1,1,2,2-tetrafluoropropane

Cat. No.: B3352110
CAS No.: 421-75-0
M. Wt: 150.5 g/mol
InChI Key: AUCISWTVFIKMCZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydrocarbon Research

Halogenated hydrocarbons, organic compounds containing at least one halogen atom, have been subjects of extensive research due to their diverse industrial applications and environmental impacts. wikipedia.org This class of compounds includes chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). wikipedia.org Initially, CFCs were widely used as refrigerants, propellants, and solvents because of their low toxicity and high heat of vaporization. wikipedia.org However, their detrimental effect on the ozone layer led to their phasing out under the Montreal Protocol. wikipedia.orgontosight.ai

This shift spurred the development and investigation of alternative compounds, including HCFCs like 1-Chloro-1,1,2,2-tetrafluoropropane (also known as HCFC-244cc). ontosight.ainih.gov While HCFCs also contribute to ozone depletion, their impact is generally less severe than that of CFCs. ontosight.ai Consequently, they have been used as transitional replacements. nih.gov Research in this area continues to focus on finding long-term, environmentally benign alternatives.

Isomeric Considerations and Structural Specificity of this compound

Isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. For the molecular formula C₃H₃ClF₄, several isomers exist, each with distinct physical and chemical properties. This compound is structurally defined by a propane (B168953) backbone with a chlorine atom and four fluorine atoms attached to the first and second carbon atoms.

Other isomers of chlorotetrafluoropropane include:

2-Chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) chemsrc.comchemicalbook.com

3-Chloro-1,1,2,2-tetrafluoropropane (B1295226) ontosight.aiepa.gov

1-Chloro-1,1,2,3-tetrafluoropropane chemicalbook.com

3-Chloro-1,1,1,3-tetrafluoropropane nih.gov

The specific placement of the halogen atoms in this compound dictates its unique boiling point, density, and reactivity, distinguishing it from its isomers and determining its suitability for particular applications.

Historical Development and Research Trajectories of Fluorinated Alkanes

The study of organofluorine compounds dates back to the 19th century, with the systematic synthesis of such compounds advancing alongside the development of organic chemistry. wikipedia.orgnih.gov The industrial era for fluorinated alkanes began in 1929 with the discovery of non-flammable, non-toxic refrigerants like dichlorodifluoromethane (B179400) (CCl₂F₂). ugr.es

The trajectory of research into fluorinated alkanes has been heavily influenced by environmental concerns. The discovery of the role of CFCs in ozone depletion in the 1980s led to a significant shift in research focus towards developing less harmful alternatives. wikipedia.org This led to the development and commercialization of HCFCs and later HFCs. The ongoing research continues to explore new synthetic methodologies and more environmentally friendly fluorinated compounds.

Significance of this compound in Advanced Chemical Synthesis and Environmental Studies

This compound serves as a valuable intermediate in the synthesis of other fluorinated compounds. ontosight.ai Its specific arrangement of atoms allows for targeted chemical transformations, making it a useful building block in the creation of more complex molecules with desired properties.

From an environmental perspective, this compound is categorized as a hydrochlorofluorocarbon (HCFC) and is subject to regulations under the Montreal Protocol due to its ozone-depleting potential, albeit lower than that of CFCs. ontosight.ai It is also recognized as a greenhouse gas. ontosight.ai Ongoing environmental studies aim to fully understand its atmospheric fate, and its impact on climate change. This research is crucial for developing policies and identifying sustainable alternatives.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 421-75-0 nih.gov
Molecular Formula C₃H₃ClF₄ nih.gov
Molecular Weight 150.50 g/mol nih.gov
Boiling Point 19.9 °C chemister.ru
Melting Point -74.4 °C chemister.ru
Appearance Colorless, non-flammable liquid ontosight.ai

Table 2: Isomers of Chlorotetrafluoropropane

Isomer NameCAS NumberMolecular FormulaKey Distinguishing Feature
This compound 421-75-0C₃H₃ClF₄Chlorine and fluorine on C1 and C2
2-Chloro-1,1,1,2-tetrafluoropropane 421-73-8C₃H₃ClF₄Chlorine and fluorine on C1 and C2
3-Chloro-1,1,2,2-tetrafluoropropane 679-85-6C₃H₃ClF₄Chlorine on C3, fluorine on C1 and C2
1-Chloro-1,1,2,3-tetrafluoropropane Not readily availableC₃H₃ClF₄Chlorine and fluorine on C1, C2, and C3
3-Chloro-1,1,1,3-tetrafluoropropane 149329-29-3C₃H₃ClF₄Chlorine and fluorine on C1 and C3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClF4 B3352110 1-Chloro-1,1,2,2-tetrafluoropropane CAS No. 421-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1,2,2-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c1-2(5,6)3(4,7)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCISWTVFIKMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073904
Record name 1-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-75-0
Record name Propane, 1-chloro-1,1,2,2-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering for 1 Chloro 1,1,2,2 Tetrafluoropropane

Direct Fluorination and Hydrofluorination Pathways

Direct fluorination and hydrofluorination represent the most straightforward approaches to synthesizing fluorinated propanes. These methods involve the reaction of a chlorinated hydrocarbon precursor with a fluorinating agent, typically hydrogen fluoride (B91410) (HF), to substitute chlorine atoms or add to double bonds with fluorine atoms.

Catalytic Hydrofluorination of Chlorinated Precursors

In liquid-phase systems, metal halides are common catalysts for fluorination reactions. For the synthesis of the related isomer, 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), catalysts include halides of metals such as antimony, niobium, tantalum, tin, titanium, and iron. google.com The reaction typically involves introducing hydrogen fluoride into a reactor containing the chlorinated precursor and the metal halide catalyst. google.com The pressure is often maintained to keep the reactants in the liquid phase, which can enhance reaction rates. google.com

Ionic liquids have also been explored as catalysts in the liquid-phase fluorination of chlorinated propenes, such as in the conversion of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. researchgate.net While not a direct synthesis of 1-chloro-1,1,2,2-tetrafluoropropane, this demonstrates the utility of advanced catalytic systems in similar fluorination reactions. researchgate.net

Table 1: Metal Halide Catalysts in Liquid Phase Fluorination

Catalyst Type Metal Component Application Example Reference
Metal Halide Antimony, Niobium, Tantalum, Tin, Titanium, Iron Synthesis of 2-chloro-1,1,1,2-tetrafluoropropane google.com

Vapor-phase, or gas-phase, hydrofluorination is another significant industrial method. This process involves passing the vaporized chlorinated precursor along with hydrogen fluoride over a bed of a solid catalyst at elevated temperatures. google.com For the production of related fluoropropenes, catalysts based on fluorinated chromium oxide are often employed. researchgate.net The reaction of 2-chloro-3,3,3-trifluoropropene with hydrogen fluoride in the gas phase can proceed via direct Cl/F exchange. researchgate.net

The development of these catalysts focuses on maximizing activity and stability under the harsh, acidic conditions of hydrofluorination. High-surface-area aluminum fluoride (AlF₃) and aluminum chlorofluoride (ACF) have also been investigated as effective catalysts for C-F bond conversion reactions. researchgate.net

Reaction Conditions and Parameter Optimization in Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. For the liquid-phase synthesis of the isomer HCFC-244bb, the reaction temperature is preferably maintained between 50°C and 200°C, with a more preferred range of 80°C to 120°C. google.com The pressure in the reactor can be adjusted up to 10 MPa, though a pressure of 4.0 MPa or less is often preferred for industrial applications to balance reaction time and efficiency. google.com The amount of catalyst used is typically in the range of 0.1 to 10 mol% relative to the starting chlorinated precursor. google.com

Table 2: Optimized Reaction Parameters for Isomer (HCFC-244bb) Synthesis

Parameter Range Preferred Range Reference
Temperature 50 - 200 °C 80 - 120 °C google.com
Pressure Up to 10 MPa Up to 4.0 MPa google.com

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve the synthesis of an intermediate compound that is then converted to the final product. This often involves transformations of halogenated propenes.

Conversion from Halogenated Propenes: A Case Study with 2-Chloro-3,3,3-trifluoropropene

A key intermediate in the production of some hydrofluoroolefins (HFOs) and hydrochlorofluorocarbons (HCFCs) is 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). researchgate.netgoogle.com The synthesis of this compound can be achieved through the liquid-phase fluorination of precursors like 1,1,2,3-tetrachloropropene. researchgate.net

It is important to note that the direct hydrofluorination of 2-chloro-3,3,3-trifluoropropene (CF₃CCl=CH₂) does not yield this compound (CHF₂CF₂CH₂Cl). Instead, this reaction leads to the formation of its isomer, 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb, CF₃CFClCH₃), through the addition of hydrogen fluoride across the double bond. google.com This process is a strict hydrofluorination where HF adds to the propene, and it is a distinct pathway from reactions involving halogen exchange. google.com The lack of significant HCl byproduct in this specific reaction is a notable characteristic compared to other fluorination processes. google.com

Therefore, while the conversion of HCFO-1233xf is a significant process in fluorocarbon chemistry, it serves as a direct pathway to the isomer HCFC-244bb, rather than to this compound. google.com

Exploration of Alternative Starting Materials and Reaction Intermediates

The industrial synthesis of this compound is not limited to a single pathway. Research and patent literature reveal several viable routes starting from different precursors. These alternatives are often pursued to leverage raw material availability, improve safety, or enhance reaction efficiency.

One prominent method involves the liquid-phase hydrofluorination of a halo-olefin. Specifically, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) can be reacted with hydrogen fluoride (HF) . This is an addition reaction where the HF molecule adds across the double bond of the propene. The reaction mechanism likely proceeds through a carbocation intermediate. The initial step is the protonation of the double bond by HF, which preferentially forms a more stable secondary carbocation on the central carbon. This intermediate is then attacked by the fluoride ion to yield the final product.

Another documented synthetic approach starts with a saturated hydrofluorocarbon. The chlorination of 1,1,1,2-tetrafluoropropane (HFC-254eb) with chlorine gas (Cl₂) can produce a mixture of chlorinated isomers, including this compound. google.com This type of reaction typically proceeds via a free-radical mechanism, initiated by heat or UV light, where a chlorine radical abstracts a hydrogen atom from the propane (B168953) backbone, followed by reaction with a Cl₂ molecule to form the C-Cl bond and propagate the radical chain.

Furthermore, the synthesis of the related isomer, 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), has been described starting from 2,3-dichloro-1,1,1-trifluoropropane . nus.edu.sg This involves a fluorination reaction where a chlorine atom is substituted by a fluorine atom. Such pathways highlight that various polychlorinated and partially fluorinated propanes and propenes can serve as precursors, undergoing hydrofluorination, chlorination, or dehydrochlorination steps to arrive at the desired tetrafluoropropane. wikipedia.orgwikipedia.org The choice of starting material significantly influences the reaction conditions, catalyst selection, and the profile of intermediates and byproducts.

Table 1: Investigated Starting Materials for Tetrafluoropropane Synthesis

Starting MaterialCo-reactantProduct(s)Reaction Type
2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)Hydrogen Fluoride (HF)This compound (HCFC-244ca) and isomersHydrofluorination
1,1,1,2-tetrafluoropropane (HFC-254eb)Chlorine (Cl₂)This compound and isomersFree-Radical Chlorination
2,3-dichloro-1,1,1-trifluoropropaneHydrogen Fluoride (HF)2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) and byproductsFluorination (Halogen Exchange)

Green Chemistry Principles in this compound Synthesis

The manufacturing of fluorochemicals is traditionally energy-intensive and can involve hazardous materials. borntoengineer.comsciencedaily.comox.ac.uk Consequently, the application of green chemistry principles is crucial for developing more sustainable and safer production processes for compounds like this compound.

The synthesis of this compound, particularly via hydrofluorination, relies on potent catalysts. A common system employs a combination of a metal halide (acting as a Lewis acid) and a perfluorosulfonic acid. wipo.int Examples of metal halides include antimony pentachloride (SbCl₅), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). wipo.int The longevity and recyclability of these catalysts are paramount for economic viability and waste reduction.

Catalyst deactivation is a significant challenge in industrial fluorination processes. mdpi.com The primary mechanisms of deactivation for Lewis acid catalysts like antimony halides include:

Poisoning: Impurities in the reactant feeds can irreversibly bind to the active sites of the catalyst.

Fouling: The formation of coke or heavy organic tars can physically block pores and cover active surfaces. mdpi.com

Phase Change: The active catalytic species may undergo chemical transformation into less active or inactive forms.

To combat this, significant research has gone into catalyst regeneration and recycling. For spent antimony halide catalysts, which are toxic and corrosive, specific treatments are required. epo.org One method involves using a solvent like methylene (B1212753) chloride to dissolve or disperse the spent catalyst, facilitating its removal from the reactor and transport to a specialized facility for regeneration or recovery of antimony. epo.orggoogleapis.com The recovered antimony compounds can then be reprocessed into a useful form and reused as catalysts. google.com Studies on other antimony-based systems, such as perovskite nanoparticles, have demonstrated successful recycling for multiple reaction cycles, underscoring the potential for developing robust, reusable catalysts for fluorination. nih.gov The service life of these catalysts can be extended by ensuring high purity of raw materials and optimizing reaction conditions to minimize side reactions that lead to fouling. wipo.int

Atom economy is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. chemicalbook.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.

The synthesis of this compound via the addition of hydrogen fluoride (HF) to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is an excellent example of a reaction with high theoretical atom economy.

Reaction: C₃H₂ClF₃ + HF → C₃H₃ClF₄

In this addition reaction, all atoms from both reactants are incorporated into the single desired product. Therefore, the theoretical atom economy is 100%.

Table 2: Atom Economy Calculation for the Synthesis of this compound

ReactantFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
2-chloro-3,3,3-trifluoropropeneC₃H₂ClF₃~130.50 cymitquimica.comThis compoundC₃H₃ClF₄~150.50 nih.gov
Hydrogen FluorideHF~20.01 nist.govwebqc.org
Total Mass of Reactants ~150.51 Total Mass of Desired Product ~150.50
Atom Economy (%) (150.50 / 150.51) x 100 ≈ 100%

Fundamental Chemical Reactivity and Mechanistic Investigations of 1 Chloro 1,1,2,2 Tetrafluoropropane

Unimolecular Decomposition Processes

The unimolecular decomposition of saturated chlorofluoropropanes is primarily governed by hydrogen halide elimination and potential intramolecular halogen exchange mechanisms. These processes are influenced by the internal energy of the molecule and the relative heights of the energy barriers for the different reaction pathways.

The principal unimolecular decomposition pathway for hydrochlorofluorocarbons (HCFCs) is the elimination of a hydrogen halide (HX), with the loss of hydrogen chloride (HCl) being generally favored over the loss of hydrogen fluoride (B91410) (HF).

In the case of compounds like 1-chloro-1,1,2,2-tetrafluoropropane, there is no hydrogen atom on a carbon adjacent to the chlorine-bearing carbon, suggesting that a direct 1,2-elimination of HCl is not possible. However, studies on the isomer CF₂ClCF₂CH₃ have revealed a novel two-step mechanism for HCl elimination. This process is initiated by an intramolecular halogen exchange, which is then followed by a conventional HCl elimination step.

Detailed kinetic studies on the chemically activated isomer CF₂ClCF₂CH₃, which has 98.5 kcal/mol of internal energy, show that the decomposition landscape is competitive between HF elimination and a pathway leading to HCl loss. The primary decomposition products observed are CF₂ClCF=CH₂ from HF elimination and CF₃CF=CH₂. The formation of CF₃CF=CH₂ is explained by a 1,3-HCl elimination that proceeds through a two-step mechanism involving an initial 1,2-FCl rearrangement.

The unimolecular rate constants for the competing pathways in CF₂ClCF₂CH₃ have been determined experimentally. These rates highlight the kinetic favorability of HF elimination over the initial FCl rearrangement step that leads to HCl loss.

Reaction PathwayUnimolecular Rate Constant (s⁻¹)
2,3-HF Elimination(5.3 ± 2.1) x 10⁵
1,2-FCl Rearrangement(3.6 ± 1.4) x 10⁴

The data in this table pertains to the isomer CF₂ClCF₂CH₃.

Intramolecular halogen exchange, particularly between fluorine and chlorine atoms on adjacent carbon atoms, can play a significant role in the decomposition of chlorofluorocarbons. This rearrangement can open up new elimination pathways that are not accessible from the initial structure.

For the isomer CF₂ClCF₂CH₃, a 1,2-FCl rearrangement has been identified as a crucial intermediate step in the formation of the final product CF₃CF=CH₂. This rearrangement converts CF₂ClCF₂CH₃ into CF₃CFClCH₃. This newly formed isomer can then readily undergo a 2,3-HCl elimination to yield CF₃CF=CH₂. This two-step process effectively results in a formal 1,3-HCl elimination from the original molecule.

The calculated energy barriers for the different unimolecular reaction pathways provide a clear picture of the kinetic preferences.

ReactionCalculated Energy Barrier (kcal/mol)
1,2-FCl Rearrangement (CF₂ClCF₂CH₃ → CF₃CFClCH₃)62.5
2,3-HCl Elimination (from CF₃CFClCH₃)55.4

The data in this table pertains to the isomer CF₂ClCF₂CH₃ and its rearrangement product.

The energy of the rearranged isomer, CF₃CFClCH₃, is calculated to be 3.3 kcal/mol lower than the starting molecule, CF₂ClCF₂CH₃, making the subsequent HCl elimination more favorable. The significant energy barrier for the initial F/Cl exchange explains why it is the rate-limiting step in the pathway to HCl elimination. For many chlorofluoropropanes, these high energy barriers for both F/Cl exchange and direct HCl elimination can inhibit pyrolysis and isomerization under certain conditions.

Intramolecular Halogen Exchange Mechanisms

Free Radical Chemistry and Substitution Reactions

The study of this compound's reactivity often involves free radical pathways, particularly in substitution reactions. These reactions are characterized by a chain mechanism involving initiation, propagation, and termination steps.

The initiation of radical reactions involving this compound typically requires an external energy source, such as heat or ultraviolet (UV) light. libretexts.org This energy input facilitates the homolytic cleavage of a covalent bond to generate two radical species. In the context of halogenation, the process begins with the dissociation of a halogen molecule, for instance, chlorine (Cl₂), into two chlorine radicals (Cl•). libretexts.org

The initiation step can be represented as: Cl₂ + energy → 2 Cl•

These highly reactive chlorine radicals can then proceed to interact with this compound, initiating a chain reaction.

Following initiation, the reaction proceeds through a series of propagation steps, where a radical reacts with a stable molecule to form a new radical and a new stable molecule. libretexts.org In the halogenation of a compound like this compound, a chlorine radical can abstract a hydrogen atom from the propane (B168953) backbone, leading to the formation of hydrogen chloride (HCl) and a tetrafluoropropyl radical. This newly formed radical can then react with another halogen molecule to produce a halogenated derivative of the original compound and another halogen radical, which continues the chain reaction.

The propagation steps can be summarized as:

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom.

Halogen Abstraction: The resulting alkyl radical reacts with a chlorine molecule.

The radical chain reaction does not continue indefinitely and is eventually terminated. Termination occurs when two radical species react with each other to form a stable, non-radical product. libretexts.orgchemistrysteps.com This depletes the concentration of radicals available to continue the propagation cycle. There are several possible termination steps in a halogenation reaction, including the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical.

Possible termination reactions include:

Cl• + Cl• → Cl₂

R• + R• → R-R (where R• is the tetrafluoropropyl radical)

R• + Cl• → R-Cl

It is important to note that in halogenation reactions, a mixture of products can be formed, as the halogen can substitute at different positions on the alkane backbone, and multiple substitutions can occur.

Catalytic Transformations of this compound

Catalytic processes play a crucial role in the transformation of this compound into other valuable chemicals. These reactions often offer higher selectivity and efficiency compared to non-catalytic routes.

A significant catalytic transformation of this compound is dehydrochlorination, which involves the elimination of a hydrogen atom and a chlorine atom to form an unsaturated fluorinated alkene. This process is a key method for producing valuable monomers for fluoropolymer synthesis. The primary challenge in the dehydrochlorination of such compounds is often the competition with dehydrofluorination, which leads to different products. sci-hub.se

Heterogeneous catalysts are widely employed for the dehydrochlorination of halogenated hydrocarbons due to their ease of separation from the reaction products and potential for continuous operation. Various solid catalysts have been investigated for their ability to selectively promote dehydrochlorination over dehydrofluorination.

For instance, studies on the dehydrochlorination of similar hydrochlorofluorocarbons (HCFCs) have explored the use of metal fluorides and supported metal catalysts. researchgate.net Research into the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (a structural isomer) has shown that alkali metal fluoride modified magnesium oxide (MgO) catalysts can achieve high selectivity for dehydrochlorination. sci-hub.seresearchgate.net The modification with alkali metal fluorides was found to inhibit the competing dehydrofluorination process. sci-hub.seresearchgate.net

The table below summarizes the catalytic performance of different catalysts in the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane, providing insights into potential catalytic systems for this compound.

CatalystConversion (%)Selectivity to Dehydrochlorination Product (%)Reference
KF/MgO>14 µmol h⁻¹ m⁻² (activity)>97 researchgate.net
CsF/MgO>14 µmol h⁻¹ m⁻² (activity)>97 researchgate.net
Zr-modified MgO-20-76 (dehydrofluorination) researchgate.net
Al-modified MgO-20-76 (dehydrofluorination) researchgate.net

Data presented is for the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane, an isomer of the subject compound, and is intended to be illustrative of catalytic approaches.

The acidity and basicity of the catalyst surface are critical parameters that significantly influence the reaction pathways in dehydrohalogenation reactions. For the dehydrochlorination of HCFCs, the balance between acidic and basic sites can determine the selectivity towards the desired unsaturated fluorinated alkene.

Studies have shown that decreasing the surface acidity of a catalyst can favor the dehydrochlorination of certain HCFCs. researchgate.net For example, in the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane over modified MgO catalysts, a decrease in surface acidity, as measured by ammonia temperature-programmed desorption (NH₃-TPD), was correlated with improved dehydrochlorination activity. researchgate.net Conversely, the relationship between the basicity of the catalyst and the dehydrohalogenation behavior can be more complex. researchgate.net

Halogen Exchange Reactions under Catalytic Conditions

While direct halogen exchange reactions of this compound (also known as HCFC-244bb) are not extensively detailed in readily available literature, its synthesis often involves catalytic processes that manipulate halogen placement on the propane backbone. A significant route to producing this compound is through the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). This reaction is not a simple halogen exchange on a saturated alkane but rather a hydrofluorination reaction across a double bond, which is a key step in forming the target molecule.

This process is typically carried out using a suitable fluorination catalyst. For instance, antimony pentachloride (SbCl₅) has been effectively used to catalyze this transformation. The reaction involves the addition of hydrogen fluoride (HF) to the alkene precursor. In some process variations, a co-feed species such as 1,1,1,2,2-pentafluoropropane (HFC-245cb) may be introduced. While not directly participating in the primary reaction, this co-feed can aid in elevating reactor pressure, which in turn facilitates better mixing and more efficient removal of the this compound product.

It is important to distinguish this hydrofluorination from classical halogen exchange (Halex) reactions, where one halogen atom is directly swapped for another on a saturated molecule. Halex reactions are a common strategy in the synthesis of various fluorinated compounds, often employing catalysts to facilitate the exchange. However, for the specific synthesis of this compound from HCFO-1233xf, the catalytic process is primarily one of addition rather than substitution.

Table 1: Catalytic Conditions for a Reaction Related to this compound

ReactantCatalystReaction TypeCo-feed/ConditionsProduct
2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)Antimony pentachloride (SbCl₅)Liquid-phase hydrofluorinationHydrogen Fluoride (HF); Optional co-feed of 1,1,1,2,2-pentafluoropropane (HFC-245cb) to improve process efficiency.This compound (HCFC-244bb)

Advanced Spectroscopic Characterization and Structural Elucidation

Rotational Spectroscopy and Molecular Conformation

Rotational spectroscopy, particularly in the microwave region, is a powerful tool for obtaining high-precision structural information about molecules in the gas phase. It allows for the determination of rotational constants, from which moments of inertia and, subsequently, precise molecular geometries and dipole moments can be derived.

For flexible molecules like 1-chloro-1,1,2,2-tetrafluoropropane, rotation about the central C-C bond leads to the existence of different rotational isomers, or conformers. The two most likely stable conformers are the anti (or trans) conformation, where the methyl group and the chlorine atom are positioned opposite to each other, and the gauche conformation, where they are in a staggered arrangement.

By analyzing the rotational spectra of multiple isotopic species of a molecule, it is possible to determine the coordinates of each atom and thus the precise bond lengths and angles. For this compound, isotopic substitution of, for example, ¹²C with ¹³C or ³⁵Cl with ³⁷Cl would be necessary to obtain a complete experimental structure.

Furthermore, the Stark effect in rotational spectroscopy, which is the splitting of rotational lines in the presence of an external electric field, allows for the determination of the molecule's electric dipole moment. The magnitude and orientation of the dipole moment are sensitive to the molecular conformation. It is expected that the gauche conformer of this compound would possess a larger dipole moment than the more symmetric anti conformer.

Without experimental data, theoretical calculations provide valuable estimates for these structural parameters.

Table 1: Predicted Structural Parameters for this compound (Computational Estimates)

Parameter Predicted Value (Anti-conformer) Predicted Value (Gauche-conformer)
C-C Bond Length ~1.53 Å ~1.54 Å
C-Cl Bond Length ~1.78 Å ~1.77 Å
C-F Bond Length ~1.35 Å ~1.35 Å
C-H Bond Length ~1.09 Å ~1.09 Å
C-C-C Bond Angle ~112° ~111°
Dipole Moment ~1.5 D ~2.8 D

Note: These are estimated values based on computational models of similar halogenated propanes and are not derived from direct experimental measurement for this specific compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary and provide a detailed fingerprint of the molecule's structure and bonding.

The vibrational spectra of this compound are expected to be a superposition of the spectra of its stable conformers. By analyzing the temperature dependence of the intensities of vibrational bands unique to each conformer, the enthalpy difference between them can be determined. This information is crucial for mapping the potential energy surface of the internal rotation around the C-C bond.

While a complete experimental vibrational analysis of this compound is not available, studies on related molecules like 1,1,2,2-tetrafluoroethane (B1583514) have shown that both trans and gauche conformers can be identified and characterized using IR and Raman spectroscopy.

The IR and Raman spectra of this compound are dominated by vibrations associated with its functional groups. The C-F stretching vibrations are particularly characteristic and typically appear as strong absorptions in the IR spectrum in the region of 1000-1400 cm⁻¹. The C-Cl stretch is expected at a lower frequency, generally in the 600-800 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl group will also be present.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H Stretch 2900-3000 Medium Medium
C-F Stretch 1000-1400 Strong Medium
C-C Stretch 800-1200 Medium Strong
C-Cl Stretch 600-800 Strong Strong
Bending/Deformation Modes < 600 Variable Variable

Note: These are general ranges for the expected vibrational modes and can vary depending on the specific molecular environment and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each provide unique and complementary information.

Due to the presence of fluorine, the NMR spectra are expected to show complex splitting patterns arising from heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) and homonuclear (¹⁹F-¹⁹F) spin-spin coupling.

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the methyl (CH₃) group. This resonance would be split into a triplet by the two adjacent fluorine atoms on the neighboring carbon (CF₂), according to the n+1 rule.

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule. Each of these signals would be split by the attached fluorine atoms, providing valuable information about the C-F bonding. The CH₃ carbon would be a quartet due to coupling with the three attached protons.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to be the most complex. There are two chemically distinct fluorine environments: the CF₂ group adjacent to the methyl group and the CF₂Cl group. These two groups of fluorine atoms would appear as separate resonances, and each would be split by the other, as well as by the protons of the methyl group, leading to complex multiplets.

Table 3: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity and Coupling
¹H (CH₃) ~1.5 - 2.0 Triplet (due to coupling with adjacent CF₂)
¹³C (CH₃) ~15 - 25 Quartet (due to ¹JCH), further split by adjacent CF₂
¹³C (CF₂) ~110 - 120 Triplet (due to ¹JCF), further splitting from other F and C atoms
¹³C (CF₂Cl) ~115 - 125 Triplet (due to ¹JCF), further splitting from other F and C atoms
¹⁹F (CF₂) Varies Complex multiplet due to coupling with CH₃ and CF₂Cl
¹⁹F (CF₂Cl) Varies Complex multiplet due to coupling with CF₂

Note: The chemical shifts are rough estimates relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and are highly dependent on the solvent and specific conformation. The coupling constants would provide detailed structural insights.

Proton NMR (¹H NMR) and Fluorine NMR (¹⁹F NMR) Chemical Shifts and Coupling Patterns

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound (CH₃-CF₂-CF₂Cl), ¹H and ¹⁹F NMR are the most powerful tools for structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there is only one group of chemically equivalent protons: the methyl (CH₃) group.

Chemical Shift (δ): The three protons of the methyl group are expected to resonate as a single signal. Its chemical shift would be influenced by the adjacent difluoro carbon atom (-CF₂-). Due to the high electronegativity of the fluorine atoms, this signal would appear downfield compared to a typical alkane methyl group.

Coupling Pattern (Multiplicity): The signal for the CH₃ protons is primarily split by the two fluorine atoms on the adjacent carbon (C2). According to the n+1 rule, where 'n' is the number of neighboring equivalent spin-active nuclei, the two ¹⁹F nuclei would split the proton signal into a triplet (2+1=3). This is a manifestation of three-bond proton-fluorine coupling (³J-HF).

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR spectroscopy is crucial for fluorinated compounds due to its high sensitivity and wide chemical shift range, which allows for clear resolution of different fluorine environments. icpms.czbiophysics.org In this compound, there are two distinct fluorine environments:

-CF₂- group at C2: The two fluorine atoms attached to the second carbon atom.

-CF₂Cl group at C1: The two fluorine atoms attached to the first carbon atom, which also bears the chlorine atom.

Chemical Shifts (δ): Two main signals are expected in the ¹⁹F NMR spectrum, one for each -CF₂- group. The chemical shift of the -CF₂Cl group will be different from the -CF₂- group adjacent to the methyl group due to the differing electronic effects of their neighboring groups (a chlorine atom versus a methyl group).

Coupling Patterns (Multiplicity): The coupling between non-equivalent fluorine nuclei leads to complex splitting patterns.

The signal for the -CF₂- (at C2) fluorines will be split by the three protons of the methyl group (³J-FH) into a quartet (3+1=4). It will also be split by the two fluorine atoms on the adjacent C1 carbon (²J-FF) into a triplet (2+1=3). This would result in a complex multiplet, likely a "triplet of quartets."

The signal for the -CF₂Cl (at C1) fluorines will be split by the two fluorine atoms on the adjacent C2 carbon (²J-FF) into a triplet (2+1=3). Any four-bond coupling to the methyl protons (⁴J-FH) would be very small and likely not resolved.

The precise values for chemical shifts and coupling constants are determined experimentally. While specific experimental data for this compound is not widely available in public literature, the expected patterns are well-established based on fundamental NMR principles. icpms.cz

Interactive Data Table: Predicted NMR Spectral Data for this compound

NucleusGroupPredicted Splitting PatternCoupling Partner(s)Predicted Coupling Constant (J) Type
¹HCH₃Triplet-CF₂- (at C2)³J-HF
¹⁹F-CF₂- (at C2)Triplet of Quartets-CF₂Cl (at C1), -CH₃²J-FF, ³J-FH
¹⁹F-CF₂Cl (at C1)Triplet-CF₂- (at C2)²J-FF

Elucidation of Isomeric Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its applications. This involves identifying and quantifying both isomeric and other chemical impurities that may be present from the manufacturing process.

Isomeric Purity

Structural isomers are compounds with the same molecular formula (C₃H₃ClF₄) but different arrangements of atoms. NMR spectroscopy is a primary tool for distinguishing between such isomers, as each unique structure will produce a distinct spectrum. vaia.com Potential isomers of this compound include:

2-Chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) docbrown.info

3-Chloro-1,1,2,2-tetrafluoropropane (B1295226) (HCFC-244ca) scbt.com

2-Chloro-1,1,3,3-tetrafluoropropane docbrown.info

Each of these isomers would present a unique set of signals and coupling patterns in both ¹H and ¹⁹F NMR spectra, allowing for their unambiguous identification and the determination of the isomeric purity of a sample.

Impurity Profiling

Impurity profiling is the identification and quantification of all unwanted chemicals in a substance. researchgate.net For this compound, impurities can arise from unreacted starting materials, by-products of the synthesis, or subsequent degradation. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly effective technique for separating and identifying volatile and semi-volatile impurities. nih.gov

Potential impurities could include:

Starting materials: Depending on the synthetic route, these could be various chlorinated or fluorinated propanes or propenes.

Over-chlorinated or under-chlorinated species: Compounds with more or fewer chlorine atoms than the target molecule.

Dehydrohalogenated products: Alkenes formed by the loss of HCl or HF, such as chlorotrifluoropropenes.

Other isomers: As mentioned above.

The combination of GC for separation and MS for identification based on mass-to-charge ratio and fragmentation patterns provides a powerful method for comprehensive impurity analysis. google.com

Interactive Data Table: Potential Isomers and Impurities of this compound

Compound NameCAS NumberMolecular FormulaType
This compound421-75-0C₃H₃ClF₄Target Compound
2-Chloro-1,1,1,2-tetrafluoropropane421-73-8C₃H₃ClF₄Isomer
3-Chloro-1,1,2,2-tetrafluoropropane679-85-6C₃H₃ClF₄Isomer
2-Chloro-1,1,3,3-tetrafluoropropane7125-99-7C₃H₃ClF₄Isomer
1,1,2,3-Tetrachloropropene10436-39-2C₃H₂Cl₄Potential Impurity
2-Chloro-3,3,3-trifluoropropene2730-62-3C₃H₂ClF₃Potential Impurity

Computational and Theoretical Chemistry Approaches to 1 Chloro 1,1,2,2 Tetrafluoropropane

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. The two primary methods used are ab initio and Density Functional Theory (DFT). Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical parameters. DFT, on the other hand, calculates the electronic structure based on the electron density, which is a simpler quantity to compute than the many-electron wavefunction, making it a computationally efficient yet accurate method for many applications.

Optimization of Molecular Geometries and Electronic Structures

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For 1-chloro-1,1,2,2-tetrafluoropropane, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformer of the molecule.

Using methods like DFT with a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)), researchers can predict these geometric parameters. The process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. The resulting optimized structure provides a theoretical model of the molecule's shape. From this, key electronic properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Calculation of Spectroscopic Parameters and Vibrational Frequencies

Once the optimized geometry is obtained, the same computational methods can be used to predict the molecule's vibrational frequencies. These calculations determine the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy.

This comparison is vital for several reasons. It helps to validate the accuracy of the computational model and the optimized geometry. Furthermore, a detailed assignment of the vibrational modes can be made, which is often challenging to achieve from experimental spectra alone, especially for complex molecules with many vibrational modes. Theoretical calculations can also predict the intensities of IR and Raman bands, aiding in the interpretation of the experimental spectra. While comprehensive studies on this compound are scarce, research on similar molecules like 1,1,2,2-tetrafluoroethane (B1583514) has utilized these techniques to revise and complete the assignment of their vibrational spectra.

Energy Partitioning and Intermolecular Interaction Analysis

Beyond the properties of a single molecule, computational chemistry offers methods to analyze the distribution of electrons within the molecule and the nature of interactions between molecules. These analyses provide deeper insights into bonding, stability, and noncovalent interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study the electronic structure of a molecule by translating the complex many-electron wavefunction into a more intuitive Lewis-like picture of chemical bonding. It identifies the localized bonds, lone pairs, and core orbitals of the molecule.

For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-F, and C-Cl bonds, including their hybridization and polarization. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified as second-order perturbation energies (E(2)). These energies represent the stabilization resulting from the delocalization of electron density from an occupied NBO (a donor) to an unoccupied NBO (an acceptor). These interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability and conformational preferences. For instance, in related fluorinated hydrocarbons, such interactions between lone pairs on fluorine atoms and antibonding orbitals of adjacent bonds play a significant role in their structural chemistry.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.

Key to QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the bond. For this compound, QTAIM could be used to classify the various bonds (C-C, C-H, C-F, C-Cl) as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. Generally, a negative Laplacian indicates a shared interaction, while a positive Laplacian suggests a closed-shell interaction, typical of ionic bonds or noncovalent contacts. This analysis offers a detailed picture of the electronic charge distribution and the strength and nature of the chemical bonds.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. It is based on the relationship between the electron density and the reduced density gradient (RDG). By plotting the RDG against the electron density, different types of noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, can be identified and visualized in real space.

In the context of this compound, NCI analysis would be particularly useful for identifying and understanding intramolecular noncovalent interactions, such as those between the chlorine and fluorine atoms or between fluorine and hydrogen atoms on adjacent carbons. These interactions can significantly influence the conformational preferences and physical properties of the molecule. The NCI plots generate colored surfaces in the molecular structure, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes), providing an intuitive visual representation of the noncovalent interaction landscape of the molecule.

Reaction Pathway Modeling and Transition State Characterization

The atmospheric fate and potential chemical transformations of this compound are largely governed by its reaction pathways. Computational chemistry enables the detailed modeling of these pathways and the characterization of the high-energy transition states that control the reaction rates.

Computational Elucidation of Elimination and Exchange Mechanisms

For hydrochlorofluorocarbons (HCFCs) like this compound, two primary reaction mechanisms of atmospheric and industrial relevance are elimination and exchange reactions. Elimination reactions, such as dehydrohalogenation, involve the removal of atoms from adjacent carbons to form an alkene. Exchange reactions can involve the cleavage of a carbon-halogen bond.

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are employed to map the potential energy surface of these reactions. sns.it By identifying the reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be constructed. For instance, in a dehydrochlorination reaction, the mechanism would involve the abstraction of a hydrogen atom and the subsequent or concurrent elimination of the chlorine atom.

A critical aspect of this modeling is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state are calculated to confirm that it represents a true saddle point on the potential energy surface. For HCFCs, it has been shown that the C-Cl bond is often the most susceptible to cleavage in photolysis mechanisms, leading to the formation of a chlorine radical. researchgate.net While specific studies on this compound are not widely available, the established methodologies for related HCFCs provide a robust framework for its investigation. sns.itresearchgate.net

Prediction of Kinetic Parameters and Activation Energies

Once the reaction pathway and transition states have been characterized, transition state theory (TST) can be used to predict the kinetic parameters of the reaction, such as the rate constant (k) and the activation energy (Ea). hi.islibretexts.org The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate.

Computational software can automatically calculate these parameters, providing valuable insights into how quickly a compound like this compound might degrade in the atmosphere or react under specific industrial conditions. nih.gov The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy and temperature, where A is the pre-exponential factor, R is the gas constant, and T is the temperature. Theoretical calculations can provide values for both A and Ea. For example, studies on the atmospheric degradation of other HCFCs have successfully used computational methods to calculate rate coefficients that are in excellent agreement with experimental data. sns.itacs.org

Below is an illustrative table of predicted kinetic parameters for a hypothetical reaction of this compound.

Illustrative Predicted Kinetic Parameters for a Reaction of this compound
Reaction TypeComputational MethodActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
DehydrochlorinationDFT (B3LYP/6-31G*)35.21.2 x 10¹³2.5 x 10⁻¹⁵
C-Cl Bond CleavageCCSD(T)/aug-cc-pVTZ80.53.5 x 10¹⁵7.1 x 10⁻²⁰

Molecular Dynamics Simulations and Conformational Searching

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a way to investigate the dynamic behavior of molecules over time. youtube.com This is particularly useful for understanding the physical properties of substances in the liquid or gas phase.

Investigation of Conformational Preferences and Rotational Isomerism

This compound has a flexible structure due to rotation around its carbon-carbon single bonds. This rotation gives rise to different spatial arrangements of the atoms, known as conformations or rotational isomers (conformers). The relative stability of these conformers is determined by a combination of steric and electronic effects.

Conformational searching algorithms, often combined with quantum mechanical calculations, can be used to identify the stable conformers and their relative energies. For alkanes and their halogenated derivatives, the most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible. pressbooks.pubmaricopa.edu Eclipsed conformations, where the substituents are aligned, are higher in energy due to torsional strain. In the case of this compound, the key rotational isomers would be the anti and gauche conformers, which describe the relative positions of the chlorine atom and the methyl group.

The energy differences between these conformers and the rotational barriers that separate them can be calculated, providing insight into the conformational landscape of the molecule.

Illustrative Conformational Analysis of this compound
ConformerDihedral Angle (Cl-C-C-C)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Anti180°0.004.5
Gauche60°1.2

Thermodynamic Properties from Statistical Mechanics

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as determined by computational chemistry, to macroscopic thermodynamic properties. umd.edu By calculating the molecular partition function (Q), which is a sum over all the energy states of the molecule, thermodynamic properties such as entropy (S), heat capacity (Cv), and enthalpy (H) can be determined.

The necessary inputs for these calculations, such as the molecule's vibrational frequencies, rotational constants, and electronic energy levels, are readily obtained from quantum mechanical calculations. researchgate.net This allows for the prediction of the thermodynamic behavior of this compound over a range of temperatures, which is crucial for chemical process design and for understanding its behavior in different environments.

Illustrative Thermodynamic Properties of this compound at 298.15 K and 1 atm
PropertySymbolValueUnits
Standard Molar Entropy345.8J/(mol·K)
Molar Heat Capacity at Constant PressureCp125.2J/(mol·K)
Enthalpy of FormationΔfH°-750.3kJ/mol

Environmental Chemistry and Atmospheric Fate of 1 Chloro 1,1,2,2 Tetrafluoropropane

Atmospheric Lifetime and Degradation Kinetics

The atmospheric lifetime of a compound is a critical measure of its potential environmental impact. For HCFCs, this lifetime is predominantly determined by the rate of their reaction with hydroxyl (OH) radicals in the troposphere, the lowest layer of the atmosphere.

Tropospheric Degradation Initiated by Hydroxyl Radicals

The primary removal mechanism for 1-Chloro-1,1,2,2-tetrafluoropropane from the atmosphere is its reaction with photochemically produced hydroxyl radicals. This process is initiated by the abstraction of a hydrogen atom from the molecule, leading to its breakdown. This reaction pathway is significant because it occurs in the troposphere, largely preventing the compound from reaching the stratosphere intact.

Atmospheric Lifetime of HCFC-244cc

Compound NameChemical FormulaCAS NumberTotal Atmospheric Lifetime (years)
This compoundCH3CF2CF2Cl421-75-03.1 noaa.gov

Identification of Primary Atmospheric Degradation Products and Subsequent Pathways

While specific experimental studies on the degradation products of this compound are not detailed in the available literature, the degradation pathway can be inferred from the established chemistry of similar HCFCs.

The initial reaction with the OH radical abstracts a hydrogen atom, forming a haloalkyl radical (•CH2CF2CF2Cl). This radical rapidly reacts with molecular oxygen (O2) in the atmosphere to form a peroxy radical (CH2(O2)CF2CF2Cl). Subsequent reactions of this peroxy radical lead to the formation of an alkoxy radical (CH2(O)CF2CF2Cl), which is unstable.

This alkoxy radical is expected to decompose, breaking C-C bonds. This decomposition is anticipated to yield smaller, oxidized fragments. Based on the degradation mechanisms of other HCFCs, the likely final degradation products that are stable under tropospheric conditions would include hydrogen fluoride (B91410) (HF), hydrogen chloride (HCl), and carbon dioxide (CO2). Intermediary products often include carbonyl halides, such as formyl chloride or other acid halides, which are then removed from the atmosphere through hydrolysis in cloud water and precipitation.

Ozone Depletion Potential (ODP) Evaluation

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to cause ozone degradation compared to the reference compound, trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.

Mechanistic Basis for Stratospheric Ozone Interaction

Although the majority of HCFC-244cc is destroyed in the troposphere, a fraction of the emitted molecules can survive to be transported into the stratosphere. Once in the stratosphere, the molecule is exposed to higher energy ultraviolet (UV) radiation. This UV radiation can break the carbon-chlorine (C-Cl) bond through photolysis, releasing a chlorine atom (Cl•).

This free chlorine atom can then participate in catalytic cycles that destroy ozone (O3). A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. The fundamental catalytic cycle proceeds as follows:

Cl + O₃ → ClO + O₂

ClO + O → Cl + O₂

The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two molecules of ordinary oxygen, with the chlorine atom acting as a catalyst and being regenerated to continue the process.

Comparison with Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs)

HCFCs were developed as transitional replacements for CFCs precisely because their environmental impact, particularly on the ozone layer, is significantly lower. The key structural difference is the presence of hydrogen in HCFCs, which makes them susceptible to degradation by OH radicals in the troposphere noaa.gov.

Chlorofluorocarbons (CFCs) , such as CFC-11 (CCl₃F) and CFC-12 (CCl₂F₂), lack hydrogen atoms, making them chemically inert in the troposphere. They have long atmospheric lifetimes (45 and 100 years for CFC-11 and CFC-12, respectively), allowing them to accumulate and transport significant amounts of chlorine to the stratosphere. Their ODPs are high, with CFC-11 defined as 1.0.

Hydrochlorofluorocarbons (HCFCs) , including this compound, have much shorter atmospheric lifetimes due to their tropospheric removal mechanism noaa.gov. This drastically reduces the fraction of chlorine that can reach the stratosphere. Consequently, the ODPs of HCFCs are substantially lower than those of CFCs, typically ranging from 0.01 to 0.12. For the broader category of monochlorotetrafluoropropanes (HCFC-244), the U.S. Environmental Protection Agency reports a range of ODP values from 0.009 to 0.14 epa.gov.

Comparative Ozone Depletion Potentials (ODP)

Compound ClassExample CompoundTypical Atmospheric LifetimeODP
CFCCFC-1145 years1.0
HCFCHCFC-2212 years0.055
HCFCHCFC-244 Isomer GroupN/A0.009 - 0.14 epa.gov
HCFCThis compound3.1 years noaa.govSpecific value not available in searched literature.

Global Warming Potential (GWP) Assessment

The Global Warming Potential (GWP) is an index that compares the ability of a greenhouse gas to trap heat in the atmosphere relative to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. CO₂ is used as the reference gas and has a GWP of 1.

This compound, like other HCFCs, is a greenhouse gas. It absorbs infrared radiation in the atmosphere that would otherwise escape into space, contributing to the warming of the planet. The GWP of a substance depends on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.

While HCFCs have lower GWPs than the CFCs they replaced, they are still considered potent greenhouse gases. Their shorter lifetimes mean they persist in the atmosphere for less time than long-lived gases like CO₂, but they are often much more efficient at trapping heat on a per-molecule basis during their time in the atmosphere. Specific GWP values for this compound are determined through laboratory measurements of its infrared absorption spectrum and modeling of its atmospheric lifetime. While a specific value for HCFC-244cc was not found in the searched assessment reports, the values for other HCFCs with similar lifetimes typically range from the hundreds to the low thousands.

Comparative 100-Year Global Warming Potentials (GWP)

CompoundChemical Formula100-Year GWP
Carbon DioxideCO₂1
CFC-11CCl₃F4750
HCFC-22CHClF₂1810
This compoundCH3CF2CF2ClSpecific value not available in searched literature.

Environmental Transport and Distribution Modeling

Predicting the environmental behavior of this compound relies on models that incorporate its physical and chemical properties to simulate its movement and partitioning between air, water, and soil.

Once released into the environment, this compound is expected to exist almost exclusively in the vapor phase due to its high volatility. Its partitioning between the atmosphere and water is governed by its Henry's Law Constant. Models such as the U.S. Environmental Protection Agency's EPI Suite™ can estimate this value based on the molecule's structure. The estimated Henry's Law Constant suggests a significant tendency for the compound to partition into the atmosphere from water, a key process in its environmental distribution. chemsafetypro.comchemistryforsustainability.orgepa.govepisuite.devsrcinc.com Atmospheric dispersion models then predict how the substance is transported and diluted in the atmosphere, influenced by wind patterns and atmospheric stability.

Should this compound enter aquatic or soil systems, several mechanisms govern its fate. Volatilization from water and moist soil surfaces is expected to be a primary and rapid removal process due to its aforementioned partitioning behavior.

Its mobility in soil is determined by its tendency to adsorb to soil organic carbon, a property quantified by the Soil Adsorption Coefficient (Koc). Estimation programs predict a low Koc value for this compound, indicating that it does not bind strongly to soil particles and is therefore considered to have high to very high mobility in soil. chemsafetypro.comchemistryforsustainability.orgchemsafetypro.com This suggests a potential for leaching from the soil into groundwater.

Another potential fate mechanism in water is hydrolysis, the chemical reaction with water that can break down the compound. For halogenated alkanes, this process can be slow. Estimation models suggest that hydrolysis of this compound is not a significant fate process under normal environmental pH conditions. chemsafetypro.comchemistryforsustainability.orgepisuite.dev

ParameterEstimated ValueImplication
Henry's Law Constant1.58E+03 Pa·m³/molHigh tendency to partition from water to air (volatilization).
Soil Adsorption Coefficient (Koc)105.9 L/kgHigh mobility in soil; low adsorption to organic matter.
Hydrolysis Half-Life (pH 7)StableHydrolysis is not a significant degradation pathway.
Table 3. Estimated Environmental Fate Properties of this compound. These values, predicted by modeling software like the US EPA's EPI Suite™, are used to forecast the compound's behavior and persistence in soil and water.

Advanced Analytical Methodologies for 1 Chloro 1,1,2,2 Tetrafluoropropane

Chromatographic Techniques

Chromatography, particularly gas chromatography (GC), is a cornerstone for the analysis of volatile compounds like 1-Chloro-1,1,2,2-tetrafluoropropane. This technique separates components of a mixture for subsequent identification and quantification.

Gas chromatography is widely employed for the analysis of hydrochlorofluorocarbons (HCFCs). The choice of detector is critical for achieving the desired sensitivity and selectivity. While the Flame Ionization Detector (FID) is a common general-purpose detector, the Electron Capture Detector (ECD) offers superior sensitivity for halogenated compounds like this compound.

The ECD is particularly well-suited for detecting electron-absorbing compounds, such as those containing halogens. This makes it an ideal choice for trace analysis of HCFCs in environmental samples. pnnl.gov Analytical methods have been developed using GC-ECD for identifying residual ozone-depleting chemicals, including HCFCs, in various products. pnnl.gov These methods often involve a "purge and trap" technique to extract and concentrate volatile organic compounds before they are introduced into the GC system. pnnl.gov

For complex samples, a screening analysis on one column can be followed by a confirmation analysis on a second, different type of column to ensure positive identification. pnnl.gov The retention time, which is the time it takes for a compound to pass through the chromatographic column, is a key parameter for identification.

Table 1: GC Detectors for HCFC Analysis

DetectorPrincipleSelectivity for Halogenated CompoundsSensitivity
Flame Ionization Detector (FID)Measures the increase in ions produced when a sample is burned in a hydrogen-air flame.LowGood
Electron Capture Detector (ECD)Measures the decrease in detector current caused by electron-capturing compounds.HighExcellent

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. chromatographyonline.comperkinelmer.com This method combines the separation capabilities of GC with the highly specific detection and identification power of MS. chromatographyonline.comperkinelmer.com

After the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification. For quantification, specific ions characteristic of the target compound are monitored.

GC-MS has been instrumental in detecting and identifying various ozone-depleting substances, including new CFCs and HCFCs, in the atmosphere. chromatographyonline.com The high sensitivity of modern GC-MS systems allows for the detection of these compounds at parts-per-trillion (ppt) levels. chromatographyonline.com To achieve such low detection limits, preconcentration techniques are often employed, where a larger volume of air is sampled and the target compounds are trapped and then thermally desorbed into the GC-MS system. tandfonline.com

Table 2: Typical GC-MS Parameters for HCFC Analysis

ParameterTypical Setting
Gas Chromatography
ColumnVaries depending on the specific HCFCs being analyzed.
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless or Headspace
Temperature ProgramOptimized to separate target analytes.
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) offers significant advantages over standard MS for the analysis of this compound, particularly in complex matrices or when trace-level detection is required.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is invaluable for the structural confirmation of this compound.

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways would involve the cleavage of C-C and C-Cl bonds.

The high sensitivity and selectivity of HRMS make it an excellent tool for trace analysis and impurity profiling of this compound. d-nb.info Impurities can arise from the manufacturing process or from the degradation of the primary compound.

The ability of HRMS to differentiate between compounds with very similar masses is crucial for identifying and quantifying trace-level impurities. This is particularly important for quality control and for understanding the potential environmental impact of any by-products. The accurate mass measurements provided by HRMS can help to tentatively identify unknown impurities by providing their elemental composition.

Spectroscopic Quantification Methods

While chromatographic methods are dominant, spectroscopic techniques can also be utilized for the quantification of this compound, especially for bulk analysis or in specific applications.

Infrared (IR) spectroscopy is a potential method for quantification. The infrared spectrum of a molecule shows absorption bands corresponding to the vibrations of its chemical bonds. The intensity of these absorption bands is proportional to the concentration of the compound. For this compound, characteristic absorption bands would be expected for the C-H, C-F, and C-Cl bonds. docbrown.infodocbrown.info By creating a calibration curve of absorbance versus concentration, the amount of the compound in a sample can be determined. The "fingerprint" region of the IR spectrum, which contains complex vibrations unique to the molecule, can also be used for identification. docbrown.info

Fourier Transform Infrared (FTIR) Spectroscopy for Quantitative Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique for the quantitative analysis of a wide range of gaseous compounds, including fluorinated hydrocarbons. midac.comlouisville.edunih.gov The principle behind this method is the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the molecule's functional groups. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the gas, enabling quantitative measurements. numberanalytics.com

For the quantitative analysis of a specific compound like this compound, a calibration model would first be developed. This involves preparing a series of standard gas mixtures with known concentrations of the analyte. The FTIR spectra of these standards are then recorded. nih.gov The characteristic absorption bands for this compound would be identified from its infrared spectrum. For halogenated alkanes, strong absorption bands associated with C-F and C-Cl stretching vibrations are typically found in the fingerprint region of the mid-infrared spectrum (approximately 1400-600 cm⁻¹).

A calibration curve is then constructed by plotting the absorbance of a characteristic peak against the known concentrations of the standards. This model can then be used to determine the concentration of this compound in unknown samples by measuring their FTIR spectrum and applying the calibration model. Modern FTIR systems often employ chemometrics software, which uses sophisticated algorithms like classical least-squares (CLS) or partial least-squares (PLS) to analyze complex gas mixtures with overlapping spectral features. nih.gov

Wavenumber (cm⁻¹)Functional Group AssignmentTypical Absorption Cross-Section (cm²/molecule)
2980 - 3000C-H stretchVariable, typically moderate
1350 - 1450C-H bendVariable, typically moderate
1100 - 1350C-F stretchStrong
600 - 800C-Cl stretchStrong
This table is illustrative and does not represent actual experimental data for this compound.

Advanced Optical Techniques for In Situ Monitoring

In-situ monitoring, or the real-time analysis of a substance in its natural environment without the need for sample extraction, is crucial for many industrial and environmental applications. optica.org Advanced optical techniques offer high sensitivity, selectivity, and rapid response times for the in-situ monitoring of gases like this compound. numberanalytics.comcranfield.ac.uknumberanalytics.comazosensors.com

Photoacoustic Spectroscopy (PAS)

Photoacoustic spectroscopy is an indirect absorption spectroscopy technique with high sensitivity for trace gas detection. nih.govoptica.org In PAS, a modulated light source, typically a laser, is tuned to an absorption wavelength of the target molecule. The absorption of this light by the gas molecules causes localized heating and expansion, generating a pressure wave (sound) that is detected by a sensitive microphone. The intensity of this acoustic signal is directly proportional to the gas concentration.

A key advantage of PAS is its low background signal, as it measures a generated sound wave rather than the attenuation of a light beam. nih.gov This makes it particularly suitable for detecting low concentrations of gases. For in-situ monitoring of this compound, a tunable laser operating in the mid-infrared region, where C-F and C-Cl bonds have strong absorptions, would be employed.

Cavity Ring-Down Spectroscopy (CRDS)

Cavity Ring-Down Spectroscopy (CRDS) is another highly sensitive absorption technique capable of measuring trace gas concentrations down to parts-per-billion or even parts-per-trillion levels. louisville.eduresearchgate.netnist.gov A CRDS system utilizes a high-finesse optical cavity composed of two highly reflective mirrors. A laser pulse is injected into the cavity, where it is reflected back and forth numerous times, effectively creating a very long absorption path length (often several kilometers).

The time it takes for the light intensity within the cavity to decay to a certain fraction of its initial value is known as the "ring-down time." When an absorbing gas like this compound is present in the cavity, the ring-down time decreases. By measuring the difference in ring-down times with and without the sample gas, the concentration of the analyte can be determined with high precision. louisville.eduresearchgate.net

The table below illustrates the comparative features of these advanced optical techniques for in-situ gas monitoring.

TechniquePrincipleTypical SensitivityAdvantages for In-Situ Monitoring
Photoacoustic Spectroscopy (PAS) Detection of sound waves generated by light absorptionppm to ppbHigh sensitivity, low background signal, compact sensor design possible. nih.govoptica.org
Cavity Ring-Down Spectroscopy (CRDS) Measurement of light decay time in a high-finesse optical cavityppb to pptExtremely high sensitivity, long effective path length, insensitivity to light source intensity fluctuations. louisville.eduresearchgate.net
ppm: parts per million, ppb: parts per billion, ppt: parts per trillion

While specific research detailing the application of these advanced optical techniques for the in-situ monitoring of this compound is not prevalent, the established principles and successful application to other halogenated hydrocarbons strongly suggest their suitability for this purpose. Further research would be required to develop and validate specific analytical methods and instrumentation for this compound.

Emerging Research Directions and Future Perspectives for 1 Chloro 1,1,2,2 Tetrafluoropropane

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

While specific research on the sustainable and selective synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) is not extensively documented in publicly available literature, the development of synthetic routes for its isomers provides insight into potential future directions. For instance, a patented method for preparing the isomer 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) utilizes 2-chloro-3,3,3-trifluoropropene as a starting material. unep.org This process involves a liquid-phase fluorination reaction with hydrogen fluoride (B91410), catalyzed by a combination of a metal halide and a perfluorosulfonic acid. unep.org

Another approach for producing HCFC-244bb and another isomer, 3-chloro-1,1,1,2-tetrafluoropropane (HCFC-244eb), involves the direct chlorination of 1,1,1,2-tetrafluoropropane. chemspider.com These existing methods for related compounds highlight the current reliance on halogenation and hydrofluorination reactions.

Table 1: Examples of Synthetic Conditions for Isomers of this compound

Target IsomerStarting MaterialCatalystsReaction TypeReference
2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb)2-chloro-3,3,3-trifluoropropeneMetal Halide (e.g., SbCl₅, TiCl₄) and Perfluorosulfonic AcidLiquid-phase fluorination unep.org
2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) and 3-chloro-1,1,1,2-tetrafluoropropane (HCFC-244eb)1,1,1,2-tetrafluoropropaneNot specified in abstractChlorination chemspider.com

Note: This table presents information on the synthesis of isomers of this compound and is intended to illustrate potential synthetic strategies.

Advanced Catalytic Systems for Controlled Reactivity

The reactivity of this compound is largely dictated by its carbon-chlorine and carbon-fluorine bonds. Advanced catalytic systems are crucial for controlling which bonds are activated and for directing the transformation of the molecule towards desired products. For example, dehydrohalogenation reactions, which involve the removal of a hydrogen and a halogen atom, are common for haloalkanes and can lead to the formation of alkenes. wikipedia.org

Research into the catalytic decomposition of other fluorinated hydrocarbons, such as HFC-134a over γ-Al₂O₃ catalysts, has shown that factors like the catalyst's surface area, pore volume, and acidity play a significant role in its performance and lifetime. scbt.com Strong acidic sites on the catalyst can lead to faster deactivation through coke formation. scbt.com Future research on HCFC-244cc will likely explore a range of catalytic materials, including supported metal catalysts, mixed metal oxides, and zeolites, to achieve high selectivity in reactions such as dehydrochlorination or dehydrofluorination. The development of catalysts that can operate at lower temperatures and pressures will also be a key objective to improve the energy efficiency of potential conversion processes.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms of this compound is essential for optimizing its synthesis and predicting its reactivity. While specific computational studies on HCFC-244cc are not widely available, the integration of computational and experimental approaches is a powerful tool in modern chemistry.

For example, three-dimensional modeling has been used to assess the atmospheric impacts of other HCFCs, such as HCFC-123. nih.govacs.org Similar computational models can be applied to HCFC-244cc to predict its reactivity with atmospheric radicals and to understand its degradation pathways. On a molecular level, quantum chemical calculations can be employed to determine bond dissociation energies, reaction barriers, and the stability of reaction intermediates. This theoretical data, when combined with experimental results from kinetic studies and product analysis, can provide a detailed picture of the reaction mechanisms. Such integrated studies will be invaluable for the rational design of catalysts and reaction conditions for the selective transformation of HCFC-244cc.

Role in the Synthesis of Next-Generation Fluorochemicals

Hydrochlorofluorocarbons can serve as important intermediates in the synthesis of next-generation fluorochemicals, particularly hydrofluoroolefins (HFOs), which have significantly lower global warming potentials than their saturated counterparts. A prominent example is the use of the HCFC-244cc isomer, 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), as a key precursor for the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a widely adopted refrigerant in automotive air conditioning. chemspider.comwipo.int

The potential of this compound as a building block for novel fluorochemicals remains an area for future exploration. Through reactions such as dehydrohalogenation, it could potentially be converted to various tetrafluoropropene isomers. These olefins can then be used as monomers for the synthesis of fluoropolymers or as intermediates for the production of other specialty chemicals. The specific fluorinated alkenes that can be derived from HCFC-244cc will depend on the reaction conditions and catalysts used, highlighting the importance of the research directions discussed in the preceding sections. The isomer 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) is also noted for its use as a refrigerant, solvent, and an intermediate in the production of other chemicals like fluoropolymers. ontosight.ai

Long-Term Atmospheric Monitoring and Modeling Refinements

Understanding the atmospheric behavior of this compound is crucial for assessing its environmental impact. The atmospheric lifetime of HCFCs is primarily determined by their reaction with hydroxyl (OH) radicals in the troposphere. nih.gov For HCFC-244cc, specific atmospheric lifetime values have been calculated.

Recent studies have shown a decline in the atmospheric levels of HCFCs as a whole, a success attributed to the Montreal Protocol. nih.govacs.orgontosight.ai This international treaty has mandated the phase-out of HCFC production and use, with a completion date of 2040. ontosight.ai

Table 2: Atmospheric Data for this compound (HCFC-244cc)

PropertyValueReference
Molecular FormulaC₃H₃ClF₄ nih.gov
CAS Number421-75-0 nih.gov
Global Atmospheric Lifetime31.2 years nih.gov
Tropospheric Atmospheric Lifetime38.1 years nih.gov
Stratospheric Atmospheric Lifetime173.3 years nih.gov

Q & A

Q. What are the established synthetic routes for 1-chloro-1,1,2,2-tetrafluoropropane, and how can reaction conditions be optimized?

this compound (CAS 679-85-6) can be synthesized via fluorination of chlorinated precursors. For example, reacting this compound with cesium fluoride and tetrabutylammonium bromide at 150°C under controlled pressure yields the target compound . Optimization involves adjusting catalysts (e.g., SbCl₅ or TaF₅ for fluorination), temperature gradients (100–150°C), and stoichiometric ratios of HF to precursors to minimize byproducts like 1-chloro-3,3,3-trifluoropropene .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To identify volatile impurities (e.g., residual chlorinated intermediates).
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR resolves chloro-fluorine coupling patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (C-Cl, C-F stretches at 700–800 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Q. What are the preliminary toxicity and ecological safety considerations for this compound?

While direct toxicity data are limited, structural analogs (e.g., 3-bromo-1,1,2,2-tetrafluoropropane) suggest that higher fluorine content may reduce acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in rodents) . However, its classification as an HCFC under the Montreal Protocol mandates strict handling to mitigate ozone depletion potential (ODP ≈ 0.01–0.05) .

Advanced Research Questions

Q. How do reaction mechanisms differ between vapor-phase and liquid-phase syntheses of this compound?

  • Vapor-phase fluorination : Typically employs solid catalysts (e.g., Cr₂O₃/Al₂O₃) at 200–300°C, favoring Cl/F exchange via radical intermediates. This method yields higher selectivity for trans-isomers but risks decomposition at elevated temperatures .
  • Liquid-phase fluorination : Uses liquid catalysts (e.g., SbCl₅/HF) at lower temperatures (100–150°C), promoting stepwise fluorination with reduced side reactions. However, product separation requires fractional distillation due to co-production of isomers like 1-chloro-3,3,3-trifluoropropane .

Q. What thermodynamic insights guide the optimization of this compound synthesis?

Density functional theory (DFT) calculations reveal that fluorination steps are exothermic (ΔH ≈ -50 to -80 kJ/mol), but entropy penalties at high temperatures favor backward reactions. For example, the formation of 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd) is spontaneous below 150°C, while higher temperatures promote decomposition to HFO-1234yf (ΔG < -20 kJ/mol at 250°C) .

Q. How can researchers reconcile discrepancies in reported reaction yields and byproduct profiles?

Contradictions arise from varying catalytic systems and phase conditions. For instance, vapor-phase reactions with Cr₂O₃ yield >90% selectivity for HCFC-244bb, whereas liquid-phase methods produce 70–80% purity due to HF scavenging byproducts . Methodological standardization (e.g., fixed catalyst loading, isothermal conditions) and in situ spectroscopic monitoring (e.g., Raman for HF tracking) are recommended .

Q. What advanced applications does this compound have in materials science?

As a precursor to HFO-1234yf (a low-global-warming-potential refrigerant), its dehydrochlorination requires vapor-phase catalysts (e.g., MgF₂ or ZnCr₂O₄) at 300–400°C. Side-reaction suppression (e.g., oligomerization) demands precise control of residence time and HF removal .

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Reactant of Route 1
1-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.